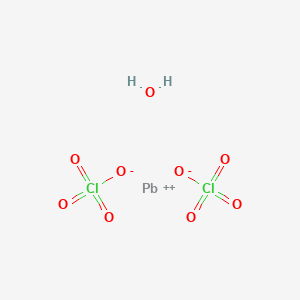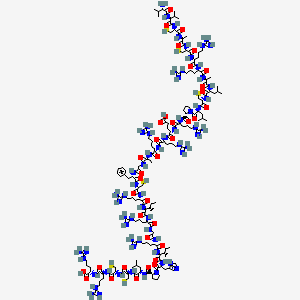
Lead(II) perchlorate hydrate
Descripción general
Descripción
Lead(II) perchlorate hydrate is a chemical compound with the linear formula Pb(ClO4)2·xH2O . It is an extremely hygroscopic white solid that is very soluble in water .
Synthesis Analysis
Lead perchlorate trihydrate is produced by the reaction of lead(II) oxide, lead carbonate, or lead nitrate with perchloric acid . The anhydrous salt, Pb(ClO4)2, is produced by heating the trihydrate to 120 °C under water-free conditions over phosphorus pentoxide .Molecular Structure Analysis
The molecular weight of this compound is 406.10 (anhydrous basis) . The structure of lead(II) is not well known in aqueous solution .Chemical Reactions Analysis
The anhydrous salt decomposes into lead(II) chloride and a mixture of lead oxides at 250 °C . The monohydrate is produced by only partially dehydrating the trihydrate, and this salt undergoes hydrolysis at 103 °C .Physical And Chemical Properties Analysis
This compound is a white solid with a density of 2.6 g/mL at 25 °C . It is very soluble in water .Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
Lead(II) perchlorate hydrate has been extensively studied in crystallography and synthesis. A study by Harrowfield et al. (2002) revealed that Lead(II) perchlorate crystallizes with 2,4,6-tris(2-pyridyl)-1,3,5-triazine as a trihydrate adduct, indicating its potential in crystal structure research. This finding is significant for understanding the coordination chemistry of lead(II) compounds.
Coordination Chemistry
In coordination chemistry, Persson et al. (2011) explored the coordination chemistry of lead(II) in various solvents. Their research highlighted the distinct coordination spheres lead(II) can form, dependent on molecular orbital interactions and ligand-ligand interactions, emphasizing the versatility of this compound in coordination chemistry studies.
Complex Formation
The compound's ability to form unexpected complexes with Schiff base ligands was demonstrated by Parr et al. (1997). This study revealed an unprecedented binding mode, where lead(II) displays a low coordination number, crucial for understanding complex formation in lead chemistry.
Nuclear Magnetic Resonance (NMR) Studies
This compound is also used in NMR studies, as illustrated by Campbell et al. (1989). Their research used 207Pb NMR to study the effects of pH on aqueous solutions of lead(II) perchlorate, contributing to our understanding of lead chemistry in different pH conditions.
Neutrino Detection
In the field of particle physics, Bacrania et al. (2001) proposed using a lead perchlorate (Pb(ClO4)2) solution as a Cherenkov radiator for neutrino detection. This application showcases the versatility of this compound in advanced scientific research.
Mecanismo De Acción
Target of Action
Lead(II) perchlorate hydrate is primarily used as a reactant for the preparation of lead coordination polymers . Coordination polymers are a class of compounds with metal ions linked by ligands, forming one-, two-, or three-dimensional structures.
Mode of Action
It’s known that it can react with other compounds to form coordination polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in water can affect its availability for reaction . It’s also extremely hygroscopic, meaning it readily absorbs moisture from the environment .
Safety and Hazards
Lead(II) perchlorate hydrate is classified as hazardous. It may intensify fire, is harmful if swallowed or inhaled, may cause drowsiness and dizziness, may cause cancer, may damage the unborn child, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .
Direcciones Futuras
Propiedades
IUPAC Name |
lead(2+);diperchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.H2O.Pb/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXNFOWEHUQHM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2O9Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583441 | |
| Record name | lead(2+);diperchlorate;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207500-00-3 | |
| Record name | lead(2+);diperchlorate;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(II) perchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















